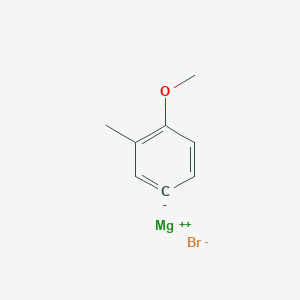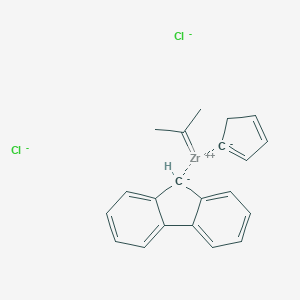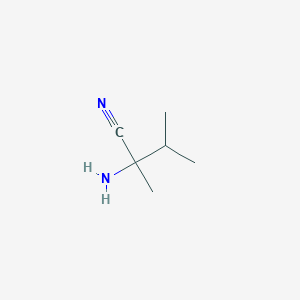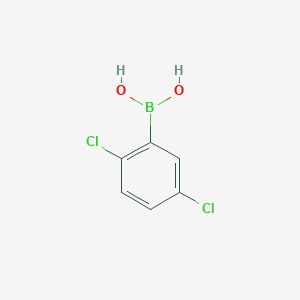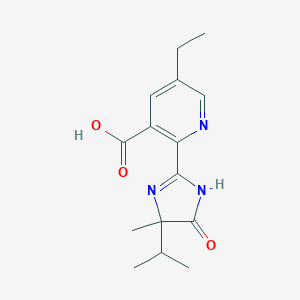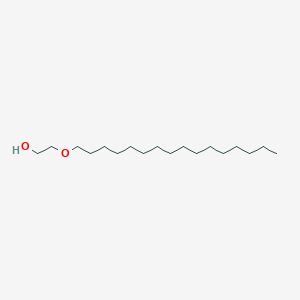
Ethylene glycol monohexadecyl ether
Descripción general
Descripción
Ethylene glycol monohexadecyl ether is a type of glycol ether, which is a class of organic solvents that contain both an ether and alcohol functional group in the same molecule . They are known for their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents .
Synthesis Analysis
Glycol ethers, including Ethylene glycol monohexadecyl ether, are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product line consists of more than 10 distinct chemicals .
Molecular Structure Analysis
Glycol ethers have both an ether and alcohol functional group in the same molecule, making them one of the most versatile classes of organic solvents . The ether groups introduce additional sites for hydrogen bonding with improved hydrophilic solubility performance .
Chemical Reactions Analysis
Glycol ethers, including Ethylene glycol monohexadecyl ether, will undergo many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group .
Physical And Chemical Properties Analysis
Glycol ethers, as a class of chemicals having longer hydrocarbon-like alkoxide groups, display solubility more characteristic of hydrocarbons . Thus, glycol ethers produced from higher molecular weight alcohols, such as Ethylene glycol monohexadecyl ether, have limited water solubility .
Aplicaciones Científicas De Investigación
Reproductive and Developmental Toxicity : Studies have shown that ethylene glycol ethers like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE) can cause reproductive toxicity, including teratogenic effects and testicular atrophy in laboratory animals (Hardin, 1983).
Environmental Risk Assessment : Ethylene glycol ethers and acetates are used in various applications and are generally not persistent in the environment. They are classified as "practically non-toxic" to aquatic organisms based on acute toxicity, and exposures are mostly below concentrations of concern for chronic risks to aquatic life (Staples, Boatman, & Cano, 1998).
Biological Monitoring : Due to the potential health risks associated with exposure to glycol ethers, biological monitoring has been suggested. The absorption of these chemicals through inhalation and dermal uptake necessitates monitoring for occupational safety (Johanson, 1988).
Chemical Properties and Uses : Ethylene glycol ethers have unique properties like mild odor, low evaporation rate, and good solvent activity, making them useful in various industries, including surface coatings and solvent manufacturing (Hardin & Lyon, 1984).
Solvation Thermodynamics : Research on the solvation thermodynamics of organic solutes in ethylene glycol contributes to understanding its interactions and applications in different industrial processes (Stolov, Zaitseva, Varfolomeev, & Acree, 2017).
Polymer Applications : Ethylene glycol-based polymers, such as Poly(ethylene glycol) (PEG), have wide applications in biocompatible materials and drug delivery systems (Herzberger et al., 2016).
Industrial Exposure and Toxicity : Exposure to glycol ethers in industrial settings can lead to various health risks, including effects on the central nervous system, reproductive system, and blood toxicity (Boatman & Knaak, 2001; Cragg, 2012).
Biosensor Applications : Poly(ethylene glycol) diglycidyl ether (PEGDE) has been used successfully for immobilizing proteins on biosensors, indicating its potential in biomedical sensor technologies (Vasylieva et al., 2011).
Toxicity in Japan : Studies in Japan have investigated the embryotoxic and teratogenic effects of ethylene glycol ethers, highlighting the need for careful management and regulation of these chemicals in industrial applications (Nagano et al., 1984).
Hematotoxicity Relationships : The structure-activity relationships of alkoxyacetic acids, metabolites of ethylene glycol ethers, show significant hematotoxicity in rats, indicating the impact of chemical structure on toxicity (Ghanayem, Burka, & Matthews, 1989).
Mecanismo De Acción
While specific information on Ethylene glycol monohexadecyl ether is not available, glycol ethers in general function as excellent solvents due to their dual functionality present in the molecule . They are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents .
Safety and Hazards
While specific safety and hazard information for Ethylene glycol monohexadecyl ether is not available, it’s important to note that exposure to glycol ethers can cause irritation to eyes, skin, nose, throat, and can cause nausea, vomiting, abdominal pain, lassitude (weakness, exhaustion), dizziness, stupor, convulsions, and central nervous system depression .
Propiedades
IUPAC Name |
2-hexadecoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMVJAGJWGWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-95-9 | |
| Record name | Polyethylene glycol cetyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00858846 | |
| Record name | Hexadecyl ethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene glycol monohexadecyl ether | |
CAS RN |
2136-71-2, 69364-63-2 | |
| Record name | Ethylene glycol monohexadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecyl ethyleneglycol monoether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl ethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hexadecyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoceteth-20 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECYL ETHYLENEGLYCOL MONOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO15AM5953 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



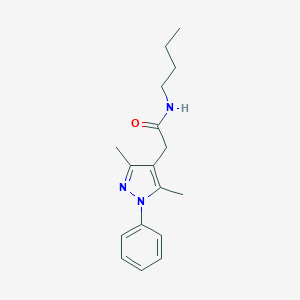
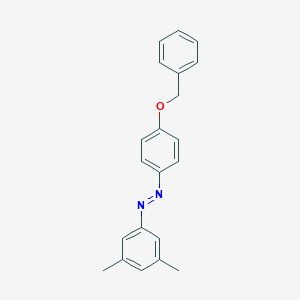

![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
